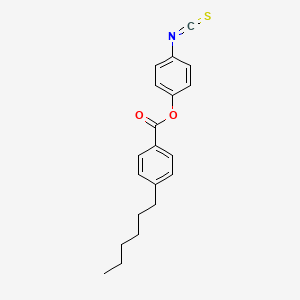![molecular formula C19H36O3 B14563328 methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate CAS No. 62136-83-8](/img/structure/B14563328.png)
methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate is a chemical compound known for its unique structure and properties It is an ester derived from dodecanoic acid and a substituted oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate typically involves the esterification of 12-hydroxydodecanoic acid with an appropriate oxolane derivative. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxolane moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as alkyl halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dodecanoic acids, oxolane derivatives, and other functionalized esters.
Scientific Research Applications
Methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The oxolane ring may interact with biological membranes or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate: A stereoisomer with different spatial arrangement of atoms.
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: A compound with a similar oxolane ring structure.
(1R,2S,5R)-(-)-Menthol: Another compound with a similar cyclic structure.
Uniqueness
Methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate is unique due to its specific ester and oxolane structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
62136-83-8 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-17-15-16-18(22-17)13-11-9-7-5-4-6-8-10-12-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
HCBDMBCJLQYFNZ-MSOLQXFVSA-N |
Isomeric SMILES |
CC[C@@H]1CC[C@@H](O1)CCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCC1CCC(O1)CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


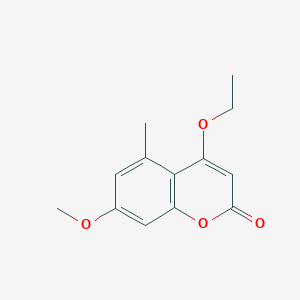

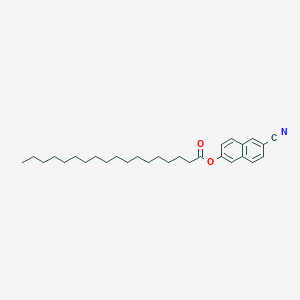
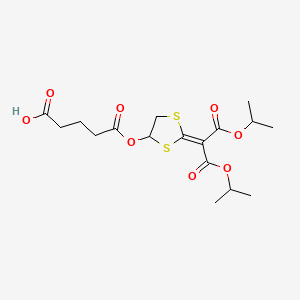
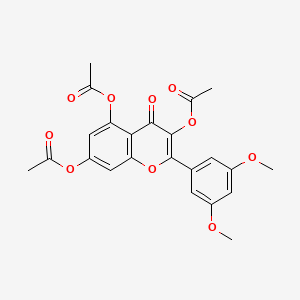
![1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene](/img/structure/B14563273.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide](/img/structure/B14563275.png)
![2,2'-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14563278.png)
![Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate](/img/structure/B14563284.png)
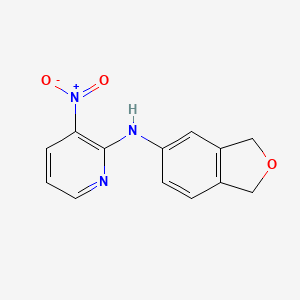
![S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14563294.png)
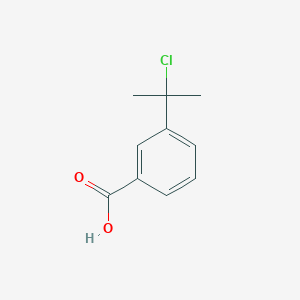
![N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide](/img/structure/B14563316.png)
